N-(Propan-2-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
N-(Propan-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)-1,3-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isothiocyanates with amines in the presence of a base. For example, the reaction of an isothiocyanate with N-(propan-2-yl)amine in the presence of a base such as sodium hydroxide can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, phase-transfer catalysts can be employed to facilitate the reaction and improve product purity .
Chemical Reactions Analysis
Types of Reactions
N-(Propan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-(Propan-2-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Thiazole derivatives are known for their antimicrobial and antifungal properties, making this compound of interest in biological research.
Industry: Used in the development of materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(Propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-(Propan-2-yl)-1,3-thiazole-4-carboxamide: can be compared with other thiazole derivatives such as 2-aminothiazole and 4-methylthiazole.
2-Aminothiazole: Known for its antimicrobial properties.
4-Methylthiazole: Used in flavor and fragrance industries.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
CAS No. |
105611-05-0 |
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Molecular Formula |
C7H10N2OS |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
N-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C7H10N2OS/c1-5(2)9-7(10)6-3-11-4-8-6/h3-5H,1-2H3,(H,9,10) |
InChI Key |
RGKWQHHIWOGIPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CSC=N1 |
Origin of Product |
United States |
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